Erythrinin H

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Erythrinin H is an isoflavonoid compound isolated from the ethanol extract of the plant Erythrina arborescens . The genus Erythrina, belonging to the Fabaceae family, comprises about 130 species distributed in tropical and subtropical regions worldwide. These species are known for their bright red flowers and have been traditionally used in folk medicine for treating various ailments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Erythrinin H involves the extraction of the compound from the twigs of Erythrina arborescens using ethanol. The structure of this compound was elucidated through extensive spectroscopic studies . The synthetic routes for erythrina alkaloids, including this compound, often involve oxidative coupling and intramolecular rearrangement of tyrosine units .

Industrial Production Methods: The process may also include chemical synthesis methods to enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Erythrinin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions include modified isoflavonoid derivatives with enhanced pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Chemistry

Erythrinin H plays a significant role in the study of isoflavonoids. Its unique chemical structure facilitates research into the synthesis and modification of these compounds, which are important due to their wide-ranging biological activities. The compound's multiple hydroxyl groups contribute to its reactivity and potential for further chemical transformations.

Biological Applications

Antioxidant Activity

this compound exhibits strong antioxidant properties, making it a candidate for managing oxidative stress-related disorders. It scavenges free radicals and inhibits pro-oxidant signaling pathways such as MAPK, AP1, and NFκB, which are implicated in various diseases .

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation. This property is particularly relevant in developing therapies for diseases such as arthritis and other inflammatory disorders.

Antidiabetic Effects

Studies have suggested that this compound may have antidiabetic properties, potentially aiding in the management of blood sugar levels and improving insulin sensitivity. This application is critical in addressing the growing prevalence of diabetes globally.

Medical Applications

This compound has been investigated for its potential therapeutic effects in various medical contexts:

- Pain Management : Research indicates that extracts containing this compound can exhibit analgesic activity comparable to standard pain relief medications like morphine .

- Antimicrobial Activity : The compound has shown promise against various pathogens, suggesting its utility in developing new antimicrobial agents .

- Therapeutic Use in Folk Medicine : The Erythrina species have a long history of use in traditional medicine for treating infections, asthma, and depression, highlighting the compound's broad therapeutic potential .

Industrial Applications

Due to its antioxidant properties, this compound is being explored for use in natural preservatives and health supplements. Its ability to inhibit oxidative processes makes it valuable in food preservation and formulation of dietary supplements aimed at enhancing health and wellness.

Data Table: Comparative Analysis of this compound with Similar Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Effects | Antidiabetic Properties |

|---|---|---|---|

| This compound | High | Significant | Potential |

| Genistein | Moderate | High | Moderate |

| Wighteone | Low | Moderate | Low |

| Alpinumisoflavone | Moderate | High | Low |

Case Study 1: Analgesic Activity Evaluation

A study evaluated the analgesic effects of an ethanolic extract of Erythrina variegata (a related species) containing this compound. The extract demonstrated significant pain relief in animal models comparable to diclofenac sodium, indicating its potential as a natural pain reliever .

Case Study 2: Antioxidant Potential

In another investigation focusing on the antioxidant capabilities of this compound, researchers found that it effectively reduced oxidative stress markers in vitro. This study underscored its potential for therapeutic applications in oxidative stress-related conditions such as neurodegenerative diseases .

Case Study 3: Antimicrobial Properties

Research highlighted the antimicrobial efficacy of this compound against several bacterial strains. The findings suggest that this compound could be developed into effective antimicrobial agents for clinical use .

Wirkmechanismus

Erythrinin H exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits pro-oxidant signaling pathways such as MAPK, AP1, and NFκB . These actions help reduce oxidative stress and inflammation, contributing to its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

- Genistein

- Wighteone

- Alpinumisoflavone

- Dimethylalpinumisoflavone

- 8-Prenilerithrinin C

- Erisenegalensein E

Comparison: Erythrinin H is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. Compared to similar compounds, this compound has shown higher efficacy in scavenging free radicals and inhibiting inflammatory pathways .

Biologische Aktivität

Erythrinin H is a compound belonging to the class of erythrinan alkaloids, which are derived from plants in the Erythrina genus. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.

Overview of this compound

This compound is structurally related to other erythrinan alkaloids, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Research has indicated that these compounds can interact with various biological targets, influencing cellular processes such as apoptosis and proliferation.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Key findings include:

- Cytotoxic Effects : this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in lung adenocarcinoma and breast cancer cell lines by activating intrinsic and extrinsic apoptotic pathways .

- Mechanism of Action : The compound's mechanism involves the modulation of caspase pathways, leading to DNA fragmentation and cell shrinkage, hallmarks of apoptosis. It may also inhibit key enzymes involved in tumor growth and survival .

Inhibitory Effects on Dihydroorotate Dehydrogenase (DHODH)

This compound has been identified as a potential inhibitor of DHODH, an enzyme critical in the de novo pyrimidine biosynthesis pathway. This inhibition is particularly relevant in the context of acute myeloid leukemia (AML), where rapidly proliferating malignant cells require high levels of pyrimidines for DNA synthesis. Studies indicate that this compound can effectively block this pathway, thereby exerting its anticancer effects .

Clinical Relevance

A case study involving a 47-year-old woman diagnosed with AML demonstrated the importance of targeting DHODH in treatment strategies. The patient exhibited a high leukocyte count and was treated with standard chemotherapy alongside novel agents targeting DHODH. This approach aligns with findings that suggest compounds like this compound could enhance therapeutic outcomes by overcoming differentiation blockades in AML .

Binding Affinity and Docking Studies

Recent computational studies have assessed the binding affinity of this compound to DHODH using molecular docking techniques. The results indicated a strong binding interaction characterized by:

- Binding Energy : this compound displayed a binding energy of approximately -11.395 kcal/mol, suggesting a robust interaction with the DHODH receptor.

- Hydrogen Bonds : The compound formed multiple hydrogen bonds with key residues in the DHODH active site, enhancing its potential as a therapeutic agent .

Comparative Analysis of Erythrinin Alkaloids

| Compound | Binding Energy (kcal/mol) | Cytotoxicity (%) | Targeted Pathway |

|---|---|---|---|

| This compound | -11.395 | 42.07 (lung) | DHODH inhibition |

| Erythrinin C | -11.178 | 47.86 (breast) | DHODH inhibition |

| Genistein | -8.909 | 12.80 (breast) | Weak inhibition |

This table summarizes the comparative binding energies and cytotoxic effects of various erythrinan alkaloids, highlighting this compound's superior activity against cancer cell lines.

Eigenschaften

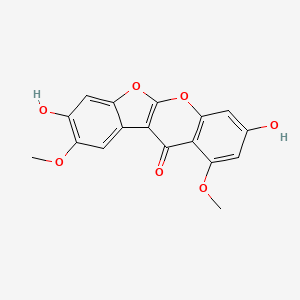

IUPAC Name |

3,8-dihydroxy-1,9-dimethoxy-[1]benzofuro[2,3-b]chromen-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-21-11-5-8-10(6-9(11)19)23-17-14(8)16(20)15-12(22-2)3-7(18)4-13(15)24-17/h3-6,18-19H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWPNBDUOWOKKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C3=C(O2)OC4=CC(=C(C=C43)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.